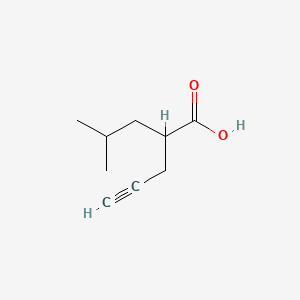

2-(2-Methylpropyl)pent-4-ynoic acid

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

176638-59-8 |

|---|---|

Molecular Formula |

C9H14O2 |

Molecular Weight |

154.21 g/mol |

IUPAC Name |

2-(2-methylpropyl)pent-4-ynoic acid |

InChI |

InChI=1S/C9H14O2/c1-4-5-8(9(10)11)6-7(2)3/h1,7-8H,5-6H2,2-3H3,(H,10,11) |

InChI Key |

CIPDGBZQHUXNFQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CC(CC#C)C(=O)O |

Origin of Product |

United States |

Chemical Transformations and Mechanistic Investigations of 2 2 Methylpropyl Pent 4 Ynoic Acid and Its Derivatives

Reactivity Profiles of the Terminal Alkyne Moiety

The terminal alkyne in 2-(2-methylpropyl)pent-4-ynoic acid is a hub of reactivity, amenable to a range of metal-catalyzed transformations and bioorthogonal ligations.

Metal-Catalyzed Addition and Cyclization Reactions

The terminal alkyne of this compound and its derivatives can undergo various metal-catalyzed reactions. These processes are pivotal in constructing complex molecular architectures and heterocyclic systems.

Au(I)/Ag(I)-Catalyzed Reactions: Gold(I) and silver(I) catalysts are known to activate alkynes towards nucleophilic attack. For instance, gold(I)-catalyzed cycloisomerization of related 5-(ethynylamino)pent-2-yn-1-yl esters proceeds through a formal [4+2] cycloaddition pathway to yield tetrahydrobenzo[g]quinolines. monash.edu This type of transformation highlights the potential for intramolecular reactions involving the alkyne and another functional group within the molecule or in a cascade reaction.

Pd-Catalyzed Reactions: Palladium catalysts are extensively used for cross-coupling and cyclization reactions involving alkynes. Palladium-catalyzed cascade reactions, for example, can be employed to synthesize various heterocycles. mdpi.comnih.gov These reactions often proceed through a domino sequence of cycloisomerization and condensation steps. mdpi.com For instance, palladium-catalyzed reactions of alkynoic acids with dinucleophiles can lead to the formation of complex polyheterocyclic structures. mdpi.com

Cu(I)-Catalyzed Processes: Copper(I) catalysts are renowned for their role in azide-alkyne cycloaddition reactions (CuAAC). Beyond this, copper acetylides are key intermediates in various other transformations. rsc.org Dicopper μ-alkynyl complexes have been studied to understand the bimetallic mechanism of CuAAC, where the reaction of the copper-alkyne complex with an azide (B81097) leads to a dicopper complex with a bridging triazolide. researchgate.net

Applications in Bioorthogonal Ligation Reactions, Specifically Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Bioorthogonal chemistry involves reactions that can occur in living systems without interfering with native biochemical processes. nih.gov The terminal alkyne of this compound makes it a suitable substrate for such applications, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC).

CuAAC is a cornerstone of "click chemistry," known for its high efficiency, selectivity, and mild reaction conditions. rsc.orgnih.govnih.gov This reaction involves the [3+2] cycloaddition between a terminal alkyne and an azide, catalyzed by a copper(I) species, to form a stable 1,4-disubstituted-1,2,3-triazole. nih.gov The reaction is often carried out in aqueous systems, making it suitable for biological applications. nih.gov To maintain the active Cu(I) catalytic state, a reducing agent like ascorbate (B8700270) is commonly used in conjunction with a copper(ii) salt. nih.gov The use of accelerating ligands can enhance reaction rates and suppress side reactions. nih.gov

The versatility of CuAAC allows for the covalent linkage of molecules containing alkyne and azide functionalities, enabling applications in bioconjugation, drug discovery, and materials science. rsc.orgnih.gov For instance, it can be used to attach probes or other molecules to biomolecules that have been metabolically or synthetically functionalized with an azide or alkyne group. nih.gov

Intramolecular Cyclization Pathways Leading to Lactones and Other Heterocycles

The presence of both a carboxylic acid and a terminal alkyne in this compound allows for intramolecular cyclization reactions to form lactones and other heterocyclic structures. These reactions can be promoted by acids or metal catalysts.

Acid-catalyzed cyclization of unsaturated acids can lead to the formation of γ- or δ-lactones, depending on the structure of the starting material. researchgate.net For a molecule like this compound, intramolecular attack of the carboxylic acid oxygen onto the activated alkyne could potentially lead to the formation of a γ-lactone.

Metal catalysts, such as palladium, can also facilitate intramolecular cyclizations. For example, palladium-catalyzed reactions of aliphatic carboxylic acids with alkynes have been shown to produce γ-alkylidene butenolides. mdpi.com The specific outcome of the cyclization is dependent on the reaction conditions and the catalyst system employed. The synthesis of various heterocycles often relies on such cyclization strategies. amazonaws.commdpi.com

Carboxylic Acid Functional Group Reactivity

The carboxylic acid group of this compound provides another site for chemical modification, allowing for derivatization and decarboxylation reactions.

Derivatization to Esters, Amides, and Anhydrides

The carboxylic acid can be readily converted into a variety of derivatives, such as esters, amides, and anhydrides, through standard organic synthesis methods.

Esters: Esterification can be achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. For example, the methyl ester of pent-4-ynoic acid can be synthesized. echemi.com

Amides: Amide formation involves the reaction of the carboxylic acid with an amine, often requiring activation of the carboxylic acid (e.g., conversion to an acyl chloride) or the use of coupling agents.

Anhydrides: Anhydrides can be formed by the dehydration of two molecules of the carboxylic acid, typically using a strong dehydrating agent.

These derivatization reactions are fundamental in organic synthesis, allowing for the modification of the compound's physical and chemical properties and for its incorporation into more complex molecules.

Decarboxylative Processes and Their Mechanisms

Decarboxylation is a chemical reaction that removes a carboxyl group and releases carbon dioxide (CO2). orgoreview.com While simple carboxylic acids are generally stable to heat, decarboxylation can be facilitated under specific conditions or with certain structural features.

The decarboxylation of alkynoic acids can be achieved under metal-free conditions to produce terminal alkynes. researchgate.net The mechanism can involve a concerted process with a cyclic transition state. masterorganicchemistry.com For β-keto acids, decarboxylation occurs readily upon heating through a six-membered cyclic transition state, leading to an enol intermediate that then tautomerizes to the more stable ketone. masterorganicchemistry.comyoutube.com While this compound is not a β-keto acid, specific reagents or catalysts can promote its decarboxylation.

Decarboxylative processes can also be part of catalytic cycles. For instance, palladium-catalyzed decarboxylative hydroarylation of alkynyl carboxylic acids involves the in-situ generation of a terminal alkyne via decarboxylation, which then undergoes further reaction. researchgate.net Other named decarboxylation reactions include the Barton decarboxylation and the Hunsdiecker reaction, which proceed through radical mechanisms. orgoreview.com

Reactivity and Transformations of the Branched Alkyl Side Chain

The isobutyl group, a saturated alkyl chain, is generally considered to be chemically inert under many reaction conditions. Its reactivity is primarily limited to radical substitution reactions, which typically require harsh conditions and often suffer from a lack of selectivity. The presence of a tertiary hydrogen atom in the isobutyl group does, however, provide a site that is preferentially targeted in radical abstraction reactions due to the relative stability of the resulting tertiary radical.

Hypothetical Transformations:

While specific literature on the transformations of the isobutyl side chain of this compound is scarce, several types of reactions could theoretically be applied to modify this part of the molecule. These include:

Free-Radical Halogenation: Under UV light or with the use of radical initiators, the isobutyl group could undergo halogenation. The reaction would be expected to show some selectivity for the tertiary C-H bond, leading to the formation of a halogenated derivative at the 2-methylpropyl branching point.

Oxidation: Powerful oxidizing agents could potentially oxidize the C-H bonds of the isobutyl group. However, achieving selectivity for the side chain over the more reactive alkyne and carboxylic acid functionalities would be a significant synthetic challenge. The development of site-selective C-H oxidation catalysts could, in the future, enable such transformations.

Intramolecular Cyclization: Under certain conditions, it is conceivable that the isobutyl group could participate in intramolecular reactions. For instance, a radical generated on the isobutyl chain could potentially add to the alkyne, leading to the formation of a carbocyclic ring system. The feasibility of such a reaction would depend on the geometric constraints and the relative rates of competing reactions.

It is important to emphasize that these transformations are largely theoretical at this point and would require significant experimental investigation to be realized for this specific molecule.

Elucidation of Reaction Mechanisms through Experimental and Computational Approaches

Due to the limited number of reported reactions involving the branched alkyl side chain of this compound, detailed mechanistic studies are not available in the current scientific literature. However, the elucidation of reaction mechanisms for any potential transformations would rely on a combination of experimental and computational techniques.

Experimental Approaches:

Kinetic Isotope Effect (KIE) Studies: By selectively replacing hydrogen atoms on the isobutyl group with deuterium, it would be possible to determine if a particular C-H bond is broken in the rate-determining step of a reaction. A significant KIE would provide strong evidence for the involvement of that C-H bond in the mechanism.

Intermediate Trapping: In reactions proceeding through radical or other reactive intermediates, the use of trapping agents can provide evidence for their formation. For example, a radical scavenger could be used to intercept a radical formed on the isobutyl chain.

Spectroscopic Analysis: Techniques such as NMR, IR, and mass spectrometry would be crucial for the characterization of any products formed from reactions involving the side chain, providing insights into the regioselectivity and stereoselectivity of the transformation.

Computational Approaches:

Density Functional Theory (DFT) Calculations: Computational chemistry can be a powerful tool for investigating reaction mechanisms. DFT calculations could be used to model the potential energy surface of a proposed reaction, identify transition states, and calculate activation barriers. This would allow for the comparison of different possible reaction pathways and the prediction of the most likely mechanism.

Bond Dissociation Energy (BDE) Calculations: Computational methods can be used to calculate the bond dissociation energies of the C-H bonds in the isobutyl group. This data would provide a quantitative measure of the relative reactivity of the different C-H bonds towards radical abstraction, with the tertiary C-H bond expected to have the lowest BDE.

Molecular Dynamics (MD) Simulations: MD simulations could be used to study the conformational dynamics of the molecule and how these might influence the feasibility of intramolecular reactions involving the isobutyl side chain and the alkyne.

The following table summarizes the types of data that would be generated from these approaches:

| Mechanistic Approach | Data Generated | Potential Insights |

| Experimental | ||

| Kinetic Isotope Effect | Rate constants for deuterated vs. non-deuterated substrates | Involvement of C-H bond cleavage in the rate-determining step |

| Intermediate Trapping | Characterization of trapped intermediates | Evidence for the formation of specific reactive species (e.g., radicals) |

| Spectroscopic Analysis | Structural information of reaction products | Regioselectivity and stereoselectivity of the transformation |

| Computational | ||

| DFT Calculations | Transition state structures, activation energies | Energetic feasibility of proposed mechanistic pathways |

| BDE Calculations | Bond dissociation energies of C-H bonds | Relative reactivity of different C-H bonds in the isobutyl group |

| MD Simulations | Conformational preferences and dynamics | Geometric feasibility of intramolecular reactions |

Derivatization Strategies and Analogue Synthesis for Functional Exploration

Design Principles for Structural Analogs with Modified Alkyl Chains or Alkyne Positions

The design of structural analogs of 2-(2-methylpropyl)pent-4-ynoic acid focuses on systematically altering its core structure to probe structure-activity relationships. Key modifications involve the isobutyl side chain and the terminal alkyne group.

Alkyl Chain Modification: The isobutyl group at the C2 position can be replaced with other alkyl or aryl groups of varying size, lipophilicity, and steric hindrance. This modulation can influence how the molecule interacts with biological targets or assembles in supramolecular structures. For instance, increasing chain length could enhance lipophilicity, while introducing bulky groups may confer specific steric constraints.

Alkyne Position Modification: The terminal alkyne is a highly versatile functional group, crucial for click chemistry reactions and as a precursor for further synthetic transformations. researchgate.net Shifting the position of the alkyne from the C4-C5 position to other locations along the carbon backbone would create internal alkynes, altering the molecule's linearity and reactivity. rsc.org For example, an analog like 2-(2-methylpropyl)pent-3-ynoic acid would present a different geometric profile and reactivity pattern compared to the parent compound. The synthesis of such analogs can be achieved through various methods, including α,β-elimination reactions or carbene rearrangements. researchgate.netrsc.org

These design principles allow for the creation of a library of analogs, each with unique properties, enabling a systematic exploration of the chemical space around the parent compound.

Synthesis of Conjugates and Molecular Probes for Research Applications

The terminal alkyne of this compound is an ideal handle for creating conjugates and molecular probes. This is often accomplished via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry.

Folate-Conjugates: While specific folate-conjugates of this compound are not detailed in the provided results, the principle involves attaching an azide-modified folic acid molecule to the alkyne. This would create a conjugate capable of targeting cells that overexpress the folate receptor, a common feature of cancer cells.

Metal-Chelate Complexes for Related Amino Acids: The carboxyl group of the acid, or a synthetically derived amino group, can serve as a ligand for metal ions. mdpi.com The synthesis of metal-chelate complexes involves reacting the functionalized acid with a suitable metal salt, such as those of palladium(II), copper(II), or nickel(II). mdpi.comacs.orgnih.govrjpbcs.com These complexes can be designed for various applications, including catalysis and bio-imaging. For instance, aminooxy-tethered lanthanide(III) chelates have been synthesized for conjugation to carbonyl groups, demonstrating a strategy that could be adapted for creating probes. nih.gov The formation of N,O-chelate-like complexes is a common strategy where both a nitrogen-containing group and the carboxylate can coordinate with a metal center. mdpi.com The properties of the resulting complex, such as stability and reactivity, are influenced by the choice of metal and the coordination environment. acs.orgrjpbcs.com

Table 1: Examples of Metal-Chelating Ligands and Their Applications

| Ligand Type | Metal Ion Examples | Potential Application |

| Amino acid derivatives | Pd(II), Pt(II), Cu(II), Ni(II) | Asymmetric catalysis, antimicrobial agents |

| DOTA, DTPA | Lanthanides (e.g., Eu³⁺, Tb³⁺) | Bio-imaging probes, carbonyl labeling |

| Aminothiazoles | Cu(II), Ni(II), Co(II), Zn(II) | Antimicrobial and antioxidant studies |

This table is illustrative and based on general principles of metal chelation with related functional groups.

Incorporation of the Compound into Complex Molecular Architectures

The unique structure of this compound, featuring both a chiral center and a reactive alkyne, makes it a valuable building block for constructing larger, more complex molecules.

The terminal alkyne is particularly useful for synthesizing macrocycles through reactions like alkyne metathesis or Glaser coupling. kyoto-u.ac.jpchemrxiv.org Alkyne metathesis, catalyzed by specific group VI metal complexes (e.g., molybdenum or tungsten), allows for the one-step synthesis of ethynylene-linked macrocycles in high yields. rsc.org This method is advantageous over traditional multi-step coupling reactions. rsc.org The resulting macrocycles can possess unique shapes and have potential applications in host-guest chemistry and materials science. rsc.org While direct use of this compound in this context is not specified, its alkyne functionality makes it a candidate for incorporation into such structures. rsc.orgresearchgate.net

The alkyne group can participate in various cyclization reactions to form heterocyclic systems. nih.govmdpi.com For example, terminal alkynes can react with suitably activated propargyl amines in a palladium(II)-mediated cascade reaction to form substituted pyrroles. nih.gov This type of reaction is atom-economic and can be performed under mild, ambient conditions. nih.gov Furthermore, transition-metal-catalyzed hydroarylation of the alkyne can lead to the formation of various heterocycles by inserting the C-C triple bond into the C-H bonds of aromatic precursors. rsc.org The carboxylic acid and isobutyl groups would act as substituents on the final polycyclic structure, influencing its properties.

Sequence-defined oligomers are synthetic mimics of biopolymers like peptides and have applications in data storage and catalysis. rsc.orgnih.govnih.gov The bifunctional nature of this compound (a carboxylic acid for amide bond formation and an alkyne for click reactions) makes it a potential monomer for creating such oligomers. thermofisher.com Solid-phase synthesis methodologies, which involve iteratively coupling monomers on a resin support, are often employed. nih.govnih.gov For instance, a synthetic strategy could involve alternating between amide bond formation using the carboxyl group and a CuAAC reaction using the terminal alkyne to link different monomer units in a specific, pre-determined order. rsc.org

Table 2: Comparison of Synthetic Strategies for Complex Architectures

| Architecture | Key Reaction Type | Catalyst Examples | Key Feature of Product |

| Macrocycles | Alkyne Metathesis | Molybdenum or Tungsten complexes | Shape-persistent rings with ethynylene linkages rsc.org |

| Polycyclic Heterocycles | Cascade Cyclization | Palladium(II) complexes | Fused ring systems with nitrogen or other heteroatoms nih.govmdpi.com |

| Sequence-Defined Oligomers | Iterative Coupling (e.g., Click Chemistry, Amide formation) | Copper(I), Palladium complexes | Defined monomer order and chain length rsc.orgnih.gov |

Development of Optically Active Derivatives and Investigations into Stereochemical Impact

The C2 carbon of this compound is a stereocenter, meaning the compound can exist as two enantiomers, (2R) and (2S). The development of optically active derivatives is crucial as the stereochemistry can significantly impact biological activity and molecular recognition. ontosight.ai

The synthesis of stereochemically pure forms of this acid can be achieved through asymmetric synthesis, which may involve using chiral catalysts or auxiliaries to guide the reaction towards the desired enantiomer. ontosight.ai For example, stereoselective synthesis methods are well-established for creating pyrrolidine (B122466) derivatives, which are also chiral, and similar principles can be applied here. mdpi.comchemistryviews.org Chiral transition metal complexes, such as salen complexes of Cu(II) and Ni(II), have proven effective as catalysts in the asymmetric alkylation of amino acid derivatives, a reaction type relevant to the synthesis of substituted carboxylic acids. nih.gov

Investigating the stereochemical impact involves synthesizing both enantiomers and evaluating their properties separately. This could reveal differences in their interaction with chiral environments, such as biological receptors or enzymes. For instance, in related compounds, the specific three-dimensional arrangement is known to be critical for their function. ontosight.ai The development of discrete, sequence-defined oligomers with controlled chirality has also been reported, highlighting the importance of stereocontrol in creating functional macromolecules. rsc.org

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural determination of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment and connectivity of atoms within a molecule.

¹H and ¹³C NMR for Atom Connectivity and Chemical Shifts

Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental one-dimensional techniques that reveal the primary structure of a compound. The chemical shift (δ) of a nucleus in an NMR spectrum is indicative of its electronic environment, which is influenced by neighboring atoms and functional groups.

For 2-(2-Methylpropyl)pent-4-ynoic acid, the predicted ¹H and ¹³C NMR chemical shifts are based on established empirical data for similar functional groups. pdx.edu The acidic proton of the carboxylic acid is expected to appear significantly downfield in the ¹H NMR spectrum, typically in the range of 10-13 ppm, due to the strong deshielding effect of the carbonyl and hydroxyl groups. The protons of the isobutyl group and the pentynoic acid backbone will exhibit characteristic chemical shifts and splitting patterns based on their proximity to the electron-withdrawing carboxylic acid and the magnetically anisotropic alkyne group. docbrown.info

In the ¹³C NMR spectrum, the carbonyl carbon of the carboxylic acid is the most deshielded, appearing around 170-185 ppm. The sp-hybridized carbons of the alkyne group have distinct chemical shifts, typically between 65 and 90 ppm. pdx.edu The remaining aliphatic carbons of the isobutyl and pentynoic acid moieties will resonate in the upfield region of the spectrum. The presence of three distinct chemical environments for the four carbon atoms of the isobutyl group in a related compound, 2-methylpropanoic acid, has been confirmed by ¹³C NMR, which helps in assigning the signals for the isobutyl group in the target molecule. docbrown.info

Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| H of COOH | 10.0 - 13.0 | Singlet (broad) | - |

| H at C2 | 2.5 - 2.8 | Multiplet | - |

| H at C3 | 2.4 - 2.6 | Multiplet | - |

| H at C5 | 2.0 - 2.2 | Triplet | ~2.5 |

| H of CH₂ (isobutyl) | 1.6 - 1.8 | Multiplet | - |

| H of CH (isobutyl) | 1.8 - 2.0 | Multiplet | - |

| H of CH₃ (isobutyl) | 0.8 - 1.0 | Doublet | ~6.5 |

Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C1 (COOH) | 175 - 185 |

| C2 | 40 - 45 |

| C3 | 25 - 30 |

| C4 (alkyne) | 80 - 85 |

| C5 (alkyne) | 70 - 75 |

| C of CH₂ (isobutyl) | 45 - 50 |

| C of CH (isobutyl) | 25 - 30 |

| C of CH₃ (isobutyl) | 20 - 25 |

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Structural and Stereochemical Assignment

While 1D NMR provides foundational information, two-dimensional (2D) NMR experiments are indispensable for unambiguously assigning the complex spectra of molecules like this compound and determining its stereochemistry. westmont.edu

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For instance, a cross-peak between the proton at C2 and the protons at C3 would confirm their vicinal relationship.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded carbon and proton atoms. It allows for the definitive assignment of each proton signal to its corresponding carbon atom in the skeleton.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart. It is crucial for piecing together the carbon skeleton, for example, by showing a correlation from the acidic proton to the carbonyl carbon (C1) and the C2 carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, regardless of their bonding connectivity. For chiral molecules, NOESY can be instrumental in determining the relative stereochemistry. For this compound, which is chiral at the C2 position, NOESY could help elucidate the spatial arrangement of the substituents around the stereocenter.

Mass Spectrometry (MS) and Hyphenated Techniques

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental formula of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry for Exact Mass Determination and Elemental Composition

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of a compound's mass, often to within a few parts per million. This precision allows for the unambiguous determination of the elemental formula. For this compound (C₉H₁₄O₂), the expected exact mass can be calculated and compared with the experimental value to confirm its elemental composition. HRMS is a vital tool for the characterization of novel compounds and for distinguishing between isomers.

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification in Complex Mixtures

Gas chromatography-mass spectrometry (GC-MS) is a robust technique for separating and identifying volatile and semi-volatile compounds in complex mixtures. nih.govspringernature.com For the analysis of carboxylic acids like this compound, derivatization is often necessary to increase their volatility and improve their chromatographic behavior. sci-hub.semdpi.com This method is particularly useful for screening for the presence of the compound in biological or environmental samples. nih.gov The resulting mass spectrum, with its characteristic fragmentation pattern, serves as a fingerprint for identification.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Structural Confirmation and Trace Analysis

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective technique for the analysis of non-volatile compounds in complex matrices. nih.govnih.gov Carboxylic acids can be analyzed directly or after derivatization to enhance ionization efficiency. mdpi.com In LC-MS/MS, the precursor ion corresponding to the protonated or deprotonated molecule is selected and fragmented to produce a product ion spectrum. shimadzu.at This fragmentation pattern is highly specific and can be used for structural confirmation and for quantifying the analyte at very low concentrations. This technique is particularly valuable for metabolic studies and for the analysis of trace levels of the compound in various samples. researchgate.netresearchgate.net

Ion Mobility Spectrometry for Gas-Phase Conformation Prediction

Ion Mobility Spectrometry (IMS) is a powerful analytical technique that separates ions in the gas phase based on their size, shape, and charge. nih.gov When coupled with mass spectrometry (IMS-MS), it provides an additional dimension of separation, enabling the differentiation of isomers and the prediction of an ion's rotational-averaged collision cross section (CCS), which is a key parameter related to its conformation. nih.govfrontiersin.org

For this compound, which possesses a chiral center at the C2 position, IMS is particularly valuable for distinguishing between its enantiomers. While direct separation of enantiomers by IMS is challenging, the formation of diastereomeric complexes with a chiral selector can facilitate their differentiation in the gas phase. frontiersin.org

Table 1: Predicted Collision Cross Section (CCS) Values for 2-(2-methylpropyl)pent-4-enoic acid Adducts

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 157.12232 | 137.0 |

| [M+Na]⁺ | 179.10426 | 142.5 |

| [M-H]⁻ | 155.10776 | 135.7 |

| [M+NH₄]⁺ | 174.14886 | 157.2 |

| [M+K]⁺ | 195.07820 | 141.7 |

| [M+H-H₂O]⁺ | 139.11230 | 132.5 |

Data sourced from computational predictions for the structural isomer 2-(2-methylpropyl)pent-4-enoic acid.

Vibrational Spectroscopy (FT-IR, FT-Raman) for Functional Group Identification and Molecular Vibrations

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) spectroscopy, is indispensable for identifying functional groups and probing the molecular vibrations of a compound. orgchemboulder.comechemi.com For this compound, these techniques provide a characteristic spectral fingerprint.

FT-IR Spectroscopy: The FT-IR spectrum of this compound is expected to exhibit several key absorption bands. A very broad and strong O-H stretching band is anticipated in the region of 3300-2500 cm⁻¹, which is characteristic of the hydrogen-bonded dimer of the carboxylic acid. orgchemboulder.comechemi.com Superimposed on this broad band would be the sharper C-H stretching vibrations of the alkyl groups. The carbonyl (C=O) stretch is expected to appear as a strong, sharp band between 1760 and 1690 cm⁻¹. orgchemboulder.com The presence of the terminal alkyne will give rise to a sharp, and typically weak to medium, C≡C stretching vibration around 2100 cm⁻¹ and a strong, sharp ≡C-H stretching band near 3300 cm⁻¹. acs.orgacs.org

Table 2: Predicted Vibrational Frequencies for this compound

| Functional Group | Vibration Mode | Predicted FT-IR Frequency (cm⁻¹) | Predicted FT-Raman Frequency (cm⁻¹) | Intensity |

| O-H (Carboxylic Acid) | Stretch (H-bonded) | 3300-2500 | - | Broad, Strong |

| ≡C-H (Alkyne) | Stretch | ~3300 | ~3300 | Sharp, Strong (IR) / Medium (Raman) |

| C-H (Alkyl) | Stretch | 2960-2850 | 2960-2850 | Medium to Strong |

| C≡C (Alkyne) | Stretch | ~2100 | ~2100 | Sharp, Weak to Medium (IR) / Strong (Raman) |

| C=O (Carboxylic Acid) | Stretch | 1760-1690 | 1760-1690 | Strong, Sharp |

| C-O (Carboxylic Acid) | Stretch | 1320-1210 | - | Medium |

| O-H (Carboxylic Acid) | Bend | 1440-1395, 950-910 | - | Medium |

These are generalized predictions based on known frequencies for the respective functional groups.

X-ray Crystallography for Definitive Solid-State Structure Determination (if applicable to crystalline derivatives)

X-ray crystallography provides the most definitive information about the three-dimensional arrangement of atoms in a crystalline solid. While obtaining suitable single crystals of this compound itself may be challenging due to its structure, the formation of crystalline derivatives, such as salts with a suitable counter-ion or co-crystals, can facilitate crystallographic analysis.

As no experimental crystallographic data for this compound or its close derivatives are currently published, a hypothetical data table is not applicable. However, studies on other branched-chain carboxylic acids have shown that the branching can influence the crystal packing and melting points.

Chromatographic Methods (HPLC, GC) for Purity Assessment and Quantitative Analysis

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are essential for assessing the purity of this compound and for its quantitative analysis.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the analysis of carboxylic acids. For purity assessment, a reversed-phase HPLC method would likely be employed, using a C18 column with a mobile phase consisting of an acidified water/acetonitrile or water/methanol gradient. Detection could be achieved using a UV detector, as the carboxylic acid functional group has some UV absorbance, or more universally with an evaporative light scattering detector (ELSD) or a mass spectrometer (LC-MS).

For the separation of the enantiomers of this compound, chiral HPLC is the method of choice. This can be achieved either by using a chiral stationary phase (CSP) or by derivatizing the carboxylic acid with a chiral reagent to form diastereomers that can be separated on a standard achiral column. nih.gov

Gas Chromatography (GC): GC is another powerful technique for the analysis of volatile compounds. Due to the low volatility and polar nature of carboxylic acids, derivatization is typically required prior to GC analysis. Common derivatization strategies include esterification to form more volatile methyl or ethyl esters, or silylation to form trimethylsilyl (B98337) (TMS) esters. nist.gov

Following derivatization, the sample can be analyzed by GC coupled with a flame ionization detector (FID) for quantitative analysis or a mass spectrometer (GC-MS) for both quantification and structural elucidation based on the fragmentation pattern. The electron ionization (EI) mass spectrum of the derivatized this compound would be expected to show characteristic fragments resulting from cleavage at the branched isobutyl group and fragmentation of the pentynoic acid chain. whitman.edu

Table 3: General Chromatographic Conditions for the Analysis of this compound

| Technique | Column Type | Mobile Phase/Carrier Gas | Derivatization | Detector | Application |

| HPLC | Reversed-phase (e.g., C18) | Acetonitrile/Water (acidified) | None | UV, ELSD, MS | Purity, Quantitative Analysis |

| Chiral HPLC | Chiral Stationary Phase (e.g., polysaccharide-based) | Hexane/Isopropanol or other suitable mixture | None or pre-column with chiral reagent | UV, Polarimeter | Enantiomeric Purity |

| GC | Capillary (e.g., DB-5ms) | Helium or Hydrogen | Esterification or Silylation | FID, MS | Purity, Quantitative Analysis, Structural Elucidation |

Computational Chemistry and Theoretical Investigations of 2 2 Methylpropyl Pent 4 Ynoic Acid

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental to predicting the electronic structure and a wide array of molecular properties. These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy of the molecule.

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. youtube.com For 2-(2-methylpropyl)pent-4-ynoic acid, DFT calculations are employed to find the most stable three-dimensional arrangement of its atoms, known as the optimized geometry. This process involves starting with an initial guess of the structure and iteratively adjusting the atomic positions to minimize the molecule's total energy. youtube.comyoutube.com

The optimization process maps out a potential energy surface, where the lowest point corresponds to the most stable conformer. By exploring this energy landscape, various stable conformers and the energy barriers between them can be identified. For instance, rotations around the C-C single bonds, such as the bond connecting the isobutyl group to the main chain, would lead to different conformers with distinct energies. The choice of functional (e.g., B3LYP) and basis set (e.g., 6-31G*) is crucial for obtaining reliable results. youtube.com The geometry optimization provides key data on bond lengths, bond angles, and dihedral angles.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound (Calculated at B3LYP/6-31G Level)*

| Parameter | Atom(s) Involved | Calculated Value |

| Bond Lengths | ||

| C=O | 1.21 Å | |

| C-O (in COOH) | 1.35 Å | |

| O-H | 0.97 Å | |

| C≡C | 1.20 Å | |

| C-C (acid α-carbon) | 1.53 Å | |

| C-C (isobutyl) | 1.54 Å | |

| Bond Angles | ||

| O=C-O | 124° | |

| C-C-O (in COOH) | 112° | |

| C-C≡C | 178° | |

| C-CH-C (isobutyl) | 110° | |

| Dihedral Angles | ||

| H-O-C=O | ~0° (syn-periplanar) | |

| C(isobutyl)-C(α)-C(propargyl)-C≡C | Variable (defines conformers) |

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). researchgate.net The HOMO-LUMO energy gap is a critical indicator of molecular stability; a large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily excitable and reactive. mdpi.comchemrxiv.org

For this compound, the HOMO is expected to be localized primarily on the electron-rich regions, such as the π-system of the alkyne and the oxygen atoms of the carboxylic acid. The LUMO, conversely, would likely be distributed over the antibonding orbitals, particularly the π* orbital of the carbonyl group. Analyzing the spatial distribution of these orbitals helps predict sites for electrophilic and nucleophilic attack. wuxiapptec.com

An electrostatic potential (ESP) surface maps the electrostatic potential onto the molecule's electron density surface. This visualization clearly shows electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically blue) regions. For this molecule, the most negative potential would be centered on the carbonyl oxygen, indicating its susceptibility to electrophilic attack or hydrogen bonding. The acidic proton of the carboxyl group would exhibit a strong positive potential, marking it as the primary site for deprotonation.

Table 2: Hypothetical Frontier Orbital Energies for this compound

| Parameter | Energy (eV) | Description |

| E(HOMO) | -9.5 eV | Indicates ionization potential and nucleophilic character. |

| E(LUMO) | -0.8 eV | Indicates electron affinity and electrophilic character. |

| HOMO-LUMO Gap (ΔE) | 8.7 eV | Reflects kinetic stability and chemical reactivity. mdpi.com |

Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals from a quantum calculation into a more intuitive picture of localized bonds and lone pairs, closely resembling a Lewis structure. uni-muenchen.dewikipedia.org This method provides detailed information about bonding, hybridization, and, crucially, donor-acceptor interactions that describe charge delocalization. q-chem.comnumberanalytics.com

Table 3: Hypothetical Second-Order Perturbation Analysis of Key Donor-Acceptor Interactions in this compound using NBO

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

| LP (O) on C=O | π* (C-O) | ~45 | Resonance stabilization of carboxylate |

| π (C≡C) | π* (C-C) adjacent | ~5 | Hyperconjugation |

| σ (C-H) on isobutyl | σ* (C-C) adjacent | ~2-3 | Hyperconjugation |

Molecular Dynamics Simulations for Conformational Analysis and Solvent Effects

While quantum calculations are excellent for static properties, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecules. numberanalytics.com MD simulations solve Newton's equations of motion for a system of atoms, allowing the exploration of conformational changes over time. aip.org

For a flexible molecule like this compound, MD simulations are invaluable for understanding its conformational landscape. nih.gov By simulating the molecule over nanoseconds, one can observe rotations around single bonds and identify the most populated conformational states and the rates of interconversion between them. Furthermore, MD simulations can explicitly include solvent molecules (like water), providing critical insights into how the solvent affects conformational preferences through hydrogen bonding and other intermolecular interactions. bohrium.comnih.gov For example, the orientation of the carboxylic acid group and the flexibility of the isobutyl chain may be significantly influenced by the surrounding solvent environment.

Prediction of Spectroscopic Parameters to Aid Experimental Assignment (e.g., calculated NMR chemical shifts, vibrational frequencies)

Computational chemistry is a powerful tool for predicting spectroscopic data, which can be used to confirm or assign experimental spectra. nih.gov

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is a common application. bohrium.comrsc.org Methods like the Gauge-Independent Atomic Orbital (GIAO) approach, typically used with DFT, can calculate the magnetic shielding tensors for each nucleus. arxiv.org These values are then converted into chemical shifts by referencing them against a standard compound (e.g., tetramethylsilane). Comparing the calculated spectrum with the experimental one can be instrumental in structure elucidation, especially for complex molecules with ambiguous assignments. github.io

Vibrational Frequencies: The calculation of harmonic vibrational frequencies is another key application. acs.orgpsu.edu After a geometry optimization, a frequency calculation confirms that the structure is a true minimum (no imaginary frequencies) and provides the wavenumbers and intensities of the molecule's vibrational modes (e.g., stretching, bending). github.ioaip.orguit.no These calculated frequencies, often systematically scaled to correct for approximations in the theory, can be compared with experimental infrared (IR) and Raman spectra to assign specific absorption bands to particular molecular motions.

Table 4: Hypothetical Calculated Spectroscopic Data for this compound

| Parameter | Calculated Value | Assignment/Note |

| ¹³C NMR Chemical Shift | ||

| ~175-180 ppm | Carboxylic acid carbon (C=O) | |

| ~70-80 ppm | Alkyne carbons (C≡C) | |

| ~40-50 ppm | Alpha-carbon (CH-COOH) | |

| ~20-30 ppm | Isobutyl carbons | |

| ¹H NMR Chemical Shift | ||

| ~10-12 ppm | Carboxylic acid proton (COOH) | |

| ~2.5-3.0 ppm | Propargylic protons (CH₂-C≡) | |

| ~2.0-2.5 ppm | Alkyne proton (C≡C-H) | |

| ~0.8-1.0 ppm | Isobutyl methyl protons | |

| Vibrational Frequencies | ||

| ~3300 cm⁻¹ | C-H stretch (alkyne) | |

| ~2900-3000 cm⁻¹ | C-H stretch (aliphatic) | |

| ~2500-3300 cm⁻¹ (broad) | O-H stretch (carboxylic acid) | |

| ~2100 cm⁻¹ | C≡C stretch | |

| ~1710 cm⁻¹ | C=O stretch |

Reaction Mechanism Modeling and Transition State Analysis through Computational Methods

Computational methods are essential for elucidating the detailed pathways of chemical reactions. rsc.orgufl.edu By modeling the potential energy surface that connects reactants to products, chemists can identify intermediates and, most importantly, transition states—the high-energy structures that represent the bottleneck of a reaction. solubilityofthings.comacs.orgnumberanalytics.combritannica.com

For this compound, one could model reactions such as its deprotonation, esterification, or addition reactions at the alkyne moiety. The process involves locating the structure of the transition state (a first-order saddle point on the potential energy surface) and confirming it by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. smu.edu The energy difference between the reactants and the transition state gives the activation energy barrier, which is directly related to the reaction rate via transition state theory. wikipedia.orgacs.org This analysis provides a step-by-step understanding of bond breaking and formation throughout the reaction.

Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) Studies on Related Analogs

Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in the rational design and discovery of new therapeutic agents. For analogs of this compound, which are structurally related to the well-known anticonvulsant valproic acid (VPA), these computational approaches have been instrumental in elucidating the structural requirements for anticonvulsant activity and in predicting the potency of novel compounds. nih.govconicet.gov.ar

QSAR models are mathematical representations that correlate the chemical structure of a series of compounds with their biological activity. These models are developed by calculating a wide array of molecular descriptors that quantify various aspects of a molecule's structure, such as its electronic, steric, and lipophilic properties. nih.gov

Research Findings from QSAR Studies on VPA Analogs

Extensive QSAR studies have been conducted on a variety of VPA analogs to identify the key molecular features that govern their anticonvulsant effects. nih.govnih.govubc.ca These investigations have consistently highlighted the significance of lipophilicity, molecular size, and the nature of substitution around the carboxylic acid moiety.

One of the primary findings from these studies is the critical role of lipophilicity , often expressed as the logarithm of the octanol-water partition coefficient (log P). A direct relationship has been established between the log P value and the anticonvulsant activity of VPA metabolites and analogs. nih.gov This correlation suggests that the ability of these compounds to cross the blood-brain barrier is a major determinant of their efficacy. Metabolites and analogs with higher log P values (typically greater than 2) have been found to be more potent anticonvulsants. nih.gov

Structural parameters such as molecular weight and molecular surface area have been shown to be inversely related to anticonvulsant activity. nih.gov This indicates that while lipophilicity is important, excessive bulk can be detrimental to the compound's ability to interact with its biological target.

Furthermore, QSAR studies have emphasized the importance of substitution at the alpha-position (the carbon atom adjacent to the carboxyl group) for enhanced anticonvulsant activity. nih.gov Both two-dimensional (2D) and three-dimensional (3D) QSAR analyses have corroborated this finding. 3D-QSAR models, which consider the spatial arrangement of atoms, have been particularly useful in defining the steric and electrostatic fields that are favorable for activity. nih.gov

The table below summarizes key findings from a QSAR analysis of various VPA metabolites, illustrating the relationship between their structural properties and anticonvulsant potency.

| Compound/Metabolite | Relative Anticonvulsant Potency | log P (octanol/water) | Key Structural Feature |

| Valproic Acid (VPA) | 1.0 | 2.75 | Branched-chain carboxylic acid |

| 2-en-VPA | High | >2 | Double bond in the side chain |

| 4-en-VPA | High | >2 | Double bond in the side chain |

| 3-keto-VPA | Low | <2 | Oxygen-containing functional group |

| 4-hydroxy-VPA | Low | <2 | Oxygen-containing functional group |

| Cyclooctylideneacetic acid | Higher than VPA | Not specified | Cyclic analog |

This table is a representation of findings from multiple studies and is for illustrative purposes. nih.govmdpi.com The relative potencies are qualitative descriptions based on the cited literature.

Applications in Chemical Biology and Molecular Research Tools

Utilization in Bioorthogonal Ligation Reactions for Probe Development and Bioconjugation

The terminal alkyne functionality of 2-(2-methylpropyl)pent-4-ynoic acid is central to its use in bioorthogonal chemistry. This field involves chemical reactions that can occur inside living systems without interfering with native biochemical processes. The most prominent of these is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC), collectively known as "click chemistry". nih.govfrontiersin.org

The alkyne group is small, stable, and generally absent from most biological molecules, making it an ideal chemical handle. nih.gov Researchers can incorporate this compound into biomolecules such as proteins, lipids, or nucleic acids. Once incorporated, the alkyne tag can be selectively reacted with a molecule containing an azide (B81097) group. nih.govpeptide.com This allows for the attachment of various probes for visualization (e.g., fluorophores), purification (e.g., biotin), or to study molecular interactions. nih.govfrontiersin.org This strategy enables the modular assembly of complex chemical structures for drug development and material synthesis. nih.gov For instance, related alkyne-containing acids are commercially available as click chemistry reagents for these purposes. medchemexpress.com

The process of using alkyne-tagged compounds for bioconjugation is summarized in the table below.

| Step | Description | Key Feature of Alkyne |

| 1. Incorporation | The alkyne-containing molecule (e.g., this compound) is introduced and metabolically integrated into a target biomolecule. | Biocompatibility, recognized by cellular machinery. |

| 2. Ligation | An azide-functionalized probe (e.g., a fluorescent dye or affinity tag) is introduced. | The alkyne handle is inert to biological functional groups. |

| 3. "Click" Reaction | A highly specific cycloaddition reaction is triggered between the alkyne and the azide, forming a stable triazole linkage. | High selectivity and efficiency of the azide-alkyne reaction. nih.gov |

| 4. Analysis | The now-labeled biomolecule can be detected, visualized, or isolated for further study. | The attached probe enables downstream applications. nih.gov |

Role as Precursors and Building Blocks in the Total Synthesis of Complex Natural Products

In organic synthesis, the alkyne group is a valuable and versatile functional group. nih.gov Compounds like this compound serve as important building blocks for constructing more complex molecular architectures, particularly in the total synthesis of natural products. nih.gov The alkyne can be transformed into a variety of other functional groups, including alkanes, alkenes (with specific stereochemistry), ketones, and aldehydes, providing synthetic flexibility.

Furthermore, the terminal alkyne is a key component in powerful carbon-carbon bond-forming reactions, such as the Sonogashira coupling, which is used to connect different parts of a molecule. peptide.com The synthesis of 'clickable' biodegradable polymers, for example, has been achieved using a related precursor, 2-hydroxy-4-pentynoic acid, highlighting the utility of such alkyne-containing building blocks. beilstein-journals.orgnih.govnih.gov The ability to introduce this functionality allows chemists to later modify the synthesized molecule using click chemistry, adding another layer of utility. The development of chiral building blocks is crucial for drug discovery, and methods like asymmetric synthesis are employed to create these essential precursors. researchgate.net

Application in Investigating Enzyme Mechanisms and Protein Interactions

The alkyne moiety can be used to probe the active sites of enzymes and study protein-protein interactions. nih.gov Because of its unique reactivity, an alkyne can sometimes act as a mechanism-based inhibitor or form covalent bonds with specific amino acid residues in an enzyme's active site. For example, terminal alkynes have been shown to react with the active-site cysteine nucleophiles in certain proteases, allowing for the selective labeling and study of these enzymes. acs.org

A prominent example involves compounds structurally related to this compound. The valproic acid derivative 2-hexyl-4-pentynoic acid has been identified as an inhibitor of histone deacetylases (HDACs). medchemexpress.comnih.gov HDACs are a class of enzymes that play a critical role in gene expression by modifying histones. nih.gov By inhibiting these enzymes, alkyne-containing fatty acids can alter gene transcription and affect cellular processes like the cell cycle, apoptosis, and differentiation, which is of significant interest in cancer research. nih.govnih.gov The study of how these alkyne inhibitors bind to and modulate HDAC activity provides valuable insight into the enzyme's mechanism and function. medchemexpress.com

Contribution to Metabolomic Profiling and Identification of Novel Metabolites

Metabolomics aims to identify and quantify the complete set of small-molecule metabolites within a biological system. Alkyne-tagged molecules, including fatty acids like this compound, serve as powerful tools in this field. frontiersin.org These "clickable" metabolic tracers can be introduced to cells or organisms, where they are taken up and processed through various metabolic pathways. nih.gov

Because the alkyne tag is preserved during metabolism, the resulting metabolites are also "clickable." After extracting the metabolites, researchers can use click chemistry to attach a reporter tag (like biotin) to the alkyne-containing molecules. This allows for their selective enrichment and subsequent identification and quantification using mass spectrometry (MS). frontiersin.orgnih.gov This approach, known as activity-based metabolic profiling, has been instrumental in:

Tracing the flow of fatty acids through complex lipid metabolic networks. nih.gov

Identifying novel metabolites that would be difficult to detect otherwise.

Quantifying the output of engineered metabolic pathways. nih.gov

Discovering new alkyne-containing natural products from sources like bacteria and fungi. nih.gov

Use in the Development of Research Ligands for Biological Targets

The development of specific ligands that bind to biological targets like receptors or enzymes is fundamental to biomedical research. These ligands are used to probe the function of their targets and can serve as leads for drug development. The translocator protein (TSPO), an outer mitochondrial membrane protein, is an important biomarker for neuroinflammation and cancer, making it a key target for the development of imaging agents, particularly for Positron Emission Tomography (PET). nih.govmdpi.comwikipedia.org

While this compound itself is not a known TSPO ligand, its structural motifs can be incorporated into the design of new research ligands. Medicinal chemists synthesize libraries of compounds to find those with high affinity and selectivity for a specific target. researchgate.netnih.gov The isobutyl group and the carboxylic acid of the target compound could be varied or combined with other pharmacophores to explore the binding pocket of a protein like TSPO. The alkyne group could also be retained to allow for "click" modification, enabling the attachment of radiolabels (like Fluorine-18) or other reporter groups for imaging and functional studies. nih.govnih.gov

| Target Protein | Biological Role | Relevance of Ligands | Example Ligand Feature |

| Translocator Protein (TSPO) | Cholesterol transport, steroidogenesis, inflammation. nih.govwikipedia.org | Used as a biomarker for neuroinflammation and cancer imaging. mdpi.com | Phenyl and pyrimidine-based scaffolds. nih.govnih.gov |

| Histone Deacetylases (HDACs) | Gene expression regulation via histone deacetylation. nih.gov | Anti-cancer agents, tools for studying epigenetics. | Short-chain fatty acids with specific side chains. medchemexpress.comnih.gov |

Studies on the Biosynthesis of Secondary Metabolites Utilizing Alkyne Precursors

Many microorganisms produce a vast array of secondary metabolites, some of which have valuable medicinal properties like antibiotic or anti-cancer activity. mdpi.commdpi.com The production of these compounds often depends on the availability of specific precursor molecules from primary metabolism. mdpi.com Supplying an external, unnatural precursor—a technique known as precursor-directed biosynthesis—can lead to the production of novel, modified secondary metabolites.

By feeding a culture of a polyketide-producing microorganism with this compound, it is possible that the organism's biosynthetic machinery could incorporate this alkyne-containing fatty acid as a starter or extender unit. This would result in the production of a novel, alkyne-tagged natural product. nih.govmdpi.com This approach offers several advantages:

It can generate new chemical diversity and potentially new bioactive compounds.

The resulting alkyne-tagged metabolites can be easily detected and isolated using click chemistry. nih.gov

It provides insights into the substrate flexibility and mechanisms of the biosynthetic enzymes involved. nih.gov

Future Directions and Emerging Research Avenues for 2 2 Methylpropyl Pent 4 Ynoic Acid Research

Development of More Sustainable and Atom-Economical Synthetic Routes

The pursuit of green and efficient chemical syntheses is a cornerstone of modern chemistry. Future research on 2-(2-methylpropyl)pent-4-ynoic acid will undoubtedly focus on developing sustainable and atom-economical routes to this and related α-substituted alkynoic acids.

Current synthetic strategies often rely on stoichiometric reagents and harsh reaction conditions. A forward-looking approach would involve the exploration of catalytic methods that minimize waste and energy consumption. For instance, the direct carboxylation of appropriate hydrocarbon precursors with carbon dioxide represents a highly atom-economical route to carboxylic acids. numberanalytics.com Research into catalytic systems, potentially involving transition metals, that can achieve this transformation for substrates bearing a terminal alkyne and an isobutyl group would be a significant advancement.

Biocatalysis offers another promising avenue for the sustainable synthesis of chiral carboxylic acids. nih.govnih.gov The use of enzymes, such as those from the ene-reductase family or engineered variants, could enable the enantioselective synthesis of the desired stereoisomer of this compound under mild, aqueous conditions. acs.org Furthermore, the development of biocatalytic methods for the introduction of the alkyne functionality would be a groundbreaking contribution to green chemistry.

Alternative green approaches could involve the use of renewable resources. For example, methods for producing carboxylic acids from cellulose-derived platform chemicals are being explored and could potentially be adapted for the synthesis of this compound. hilarispublisher.com Additionally, light-induced autoxidation of corresponding aldehydes presents a green alternative to traditional oxidation methods. acs.org

Exploration of Novel Reactivity Patterns and Unprecedented Transformations

The dual functionality of this compound, possessing both a terminal alkyne and a carboxylic acid, opens the door to a wide array of chemical transformations. Future research will likely focus on uncovering novel reactivity patterns that leverage the interplay between these two groups.

The terminal alkyne is a versatile functional group that participates in a variety of well-established reactions, including the Sonogashira coupling, "click" chemistry (copper-catalyzed azide-alkyne cycloaddition), and various cycloadditions. numberanalytics.comnih.govnih.govhilarispublisher.comacs.orgwaters.comrsc.org Future work could explore less conventional transformations, such as ruthenium-catalyzed reactions of terminal alkynes with hydrazines to form nitriles, or novel cycloadditions that expand the scope of this versatile functional group. libretexts.org

The carboxylic acid moiety can also be a handle for a range of transformations. Decarboxylative functionalization, for instance, allows for the replacement of the carboxyl group with other functionalities, providing a powerful tool for late-stage modification. nih.govacs.orgrsc.orgnih.gov The development of decarboxylative methods that are compatible with the terminal alkyne would be of significant interest. Furthermore, reactions at the α-carbon, such as the Hell-Volhard-Zelinsky reaction for α-halogenation, could be used to introduce further diversity into the molecular scaffold. nih.govucd.ie

A particularly exciting area of future research lies in the development of reactions that involve both the alkyne and carboxylic acid groups in a concerted or sequential manner. Such tandem reactions could lead to the rapid construction of complex molecular architectures.

Integration into Automated Synthesis and High-Throughput Discovery Platforms

The acceleration of drug discovery and materials science relies heavily on automated synthesis and high-throughput screening. nih.govnih.govhilarispublisher.comnih.gov Integrating this compound and its derivatives into these platforms will be crucial for unlocking their full potential.

Automated synthesis platforms can be employed to rapidly generate libraries of derivatives by functionalizing either the alkyne or the carboxylic acid moiety. nih.govnih.gov For example, high-throughput screening of catalysts and reaction conditions for Sonogashira couplings or click reactions with a diverse set of partners could be performed to quickly identify optimal conditions and generate a wide range of products. numberanalytics.com Similarly, automated platforms can facilitate the screening of various derivatization reactions of the carboxylic acid group, such as amide bond formation or esterification.

The use of AI and machine learning in conjunction with robotic systems is revolutionizing organic synthesis. waters.comacs.orgrsc.orgpurdue.eduquora.com These technologies can be used to predict reaction outcomes, optimize reaction conditions, and even propose novel synthetic routes. Applying these tools to the synthesis of derivatives of this compound could significantly accelerate the discovery of new molecules with desirable properties.

High-throughput screening assays can then be used to evaluate the biological activity or material properties of the synthesized libraries. For example, the development of growth-coupled high-throughput screening assays has been successful in engineering enzymes for the production of medium-chain fatty alcohols from carboxylic acids. rsc.org A similar approach could be envisioned for screening derivatives of our target molecule for various biological activities.

Advanced Computational Design of Derivatives with Tailored Chemical Biology Properties

Computational chemistry and molecular modeling are indispensable tools in modern drug discovery and chemical biology. nih.govnih.govhilarispublisher.com These methods can be used to predict the properties of molecules, understand their interactions with biological targets, and guide the design of new derivatives with improved activity and selectivity.

For this compound, in silico screening and molecular docking studies could be employed to identify potential biological targets. nih.govnih.govhilarispublisher.com By modeling the interaction of the molecule with various proteins, researchers can prioritize targets for experimental validation. Quantitative Structure-Activity Relationship (QSAR) studies can also be performed on a series of derivatives to establish correlations between their structural features and biological activity, providing valuable insights for the design of more potent compounds. rsc.orgrsc.orgpurdue.edu

The terminal alkyne group is of particular interest in chemical biology as a bioorthogonal handle for labeling and imaging biomolecules. acs.orgwaters.comnih.govquora.com Computational methods can be used to design derivatives of this compound that are optimized for use as chemical probes. acs.orgnih.govpurdue.edu This could involve tailoring the molecule's properties, such as its solubility, cell permeability, and reactivity in bioorthogonal ligation reactions. For instance, the alkyne tag can be visualized using techniques like slit-scanning Raman microscopy, and computational models can help in designing probes with minimal perturbation to the biological system. waters.com

Interdisciplinary Approaches Combining Synthetic Chemistry with Advanced Analytical Techniques and Biological Systems for Mechanistic Discoveries

The elucidation of reaction mechanisms and the understanding of biological processes at a molecular level often require an interdisciplinary approach that combines synthetic chemistry with advanced analytical techniques and biological assays.

In situ spectroscopic techniques, such as Fourier-transform infrared (FTIR) and Raman spectroscopy, can be used to monitor reactions in real-time, providing valuable mechanistic insights. rsc.orgnih.govrsc.orgnih.govacs.org For example, in situ FTIR could be used to follow the progress of a catalytic reaction for the synthesis of this compound, helping to identify intermediates and optimize reaction conditions. Mass spectrometry is another powerful tool for reaction monitoring and mechanistic studies, allowing for the direct analysis of reaction mixtures without the need for extensive workup. acs.orgwaters.compurdue.edupurdue.edu

The combination of synthetic chemistry and biological assays is essential for understanding the mechanism of action of bioactive molecules. nih.govnih.govfrontiersin.org Once derivatives of this compound with interesting biological activity are identified, further studies can be conducted to pinpoint their molecular targets and elucidate their mechanism of action. This could involve a variety of techniques, such as affinity chromatography, photoaffinity labeling, and genetic approaches. nih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.